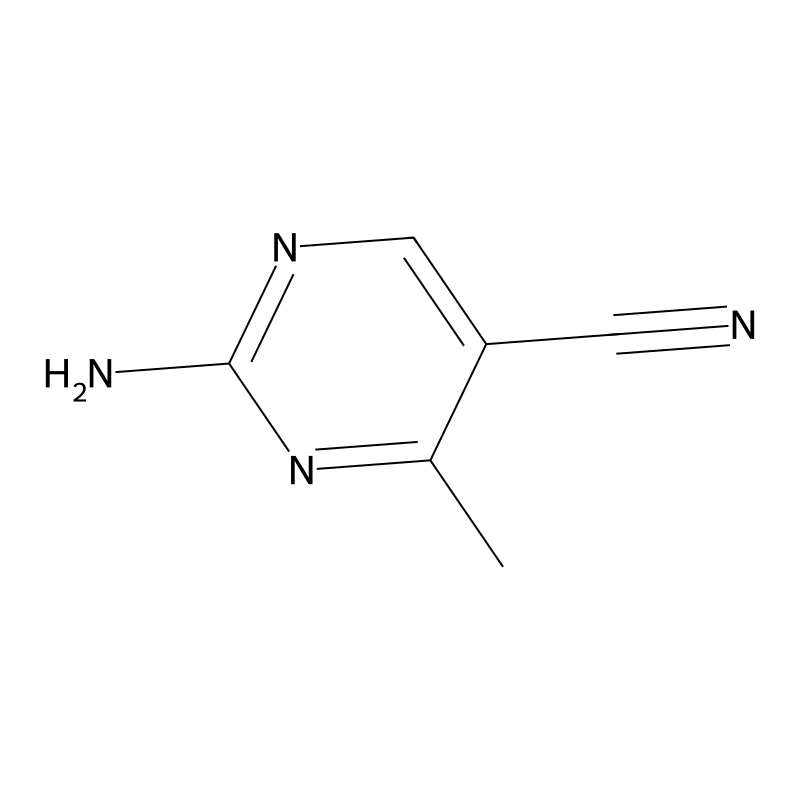

2-Amino-4-methylpyrimidine-5-carbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application Summary

The compound is used as an intermediate in the synthesis of 4-Amino-5-aminomethyl-2-methylpyrimidine.

Methods of Application

The less expensive 2-cyanoacetamide was reacted with Vilsmeier reagent to afford enamine 18, followed by the condensation with acetamidine to produce the 4-amino-2-methylpyrimidine-5-carbonitrile.

Results or Outcomes

The overall yield of the final product from this process was 65%.

Scientific Field

Agrochemicals

Application Summary

This compound can be used in the synthesis of certain types of herbicides.

Methods of Application

Results or Outcomes

The resulting sulfonylurea compound can be used as a herbicide.

Scientific Field

Coordination Chemistry

Application Summary

Methods of Application

Results or Outcomes

Scientific Field

Application Summary

Scientific Field

Organic Synthesis

Application Summary

It can be used in the synthesis of 1H-pyrimido[4,5-d]pyrimidine-2,4-dione.

Methods of Application

The specific methods of application would depend on the desired product.

Results or Outcomes

The resulting product can have various applications, depending on its specific properties.

2-Amino-4-methylpyrimidine-5-carbonitrile is a heterocyclic organic compound characterized by a pyrimidine ring substituted with an amino group at the 2-position, a methyl group at the 4-position, and a carbonitrile group at the 5-position. Its molecular formula is , with a molecular weight of approximately 134.14 g/mol. The compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features that allow for various chemical modifications and interactions with biological targets.

- Oxidation: This compound can undergo oxidation reactions, typically using agents like hydrogen peroxide or potassium permanganate, leading to oxidized derivatives such as nitro compounds.

- Reduction: It can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, yielding reduced derivatives like amines or alcohols.

- Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents under appropriate conditions.

Common reagents for these reactions include various nucleophiles and oxidizing/reducing agents, often requiring specific reaction conditions to achieve desired outcomes .

Research indicates that 2-amino-4-methylpyrimidine-5-carbonitrile and its derivatives exhibit significant biological activity. These compounds have been studied for their potential roles in enzyme inhibition and as ligands in receptor studies. Their structural characteristics make them candidates for exploring interactions with biological macromolecules, influencing pathways involved in cellular processes . Some derivatives have shown promise as selective antagonists for adenosine receptors, which are crucial in various physiological functions .

Several synthesis methods have been developed for 2-amino-4-methylpyrimidine-5-carbonitrile:

- Mannich Reaction: A common method involves the reaction of formaldehyde, acetamidine hydrochloride, and malononitrile in a solvent like tert-butanol at elevated temperatures (65-70 °C) followed by treatment with tert-butylhydroperoxide .

- Three-component Reactions: Another efficient approach includes a three-component reaction involving α-cyanoketones, carboxaldehydes, and guanidines, yielding the desired product through condensation and cyclization steps .

These methods allow for high yields and purity, making them suitable for both laboratory and industrial applications.

2-Amino-4-methylpyrimidine-5-carbonitrile serves multiple purposes across different fields:

- Medicinal Chemistry: Its derivatives are explored for their potential therapeutic effects, particularly as drug candidates targeting various biological pathways.

- Organic Synthesis: The compound acts as an intermediate in synthesizing more complex organic molecules, facilitating the development of specialty chemicals.

- Agricultural Chemistry: It is also utilized in the production of agrochemicals and dyes due to its reactive functional groups .

Studies focusing on the interaction of 2-amino-4-methylpyrimidine-5-carbonitrile with biological targets have revealed its potential as a ligand in receptor studies. The presence of both amino and nitrile groups enhances its ability to form hydrogen bonds and engage in π-stacking interactions with biomolecules. This makes it a valuable scaffold for designing new compounds aimed at modulating enzyme activity or receptor function .

Several compounds share structural similarities with 2-amino-4-methylpyrimidine-5-carbonitrile. Here are some notable examples:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 4-Amino-2-methylpyrimidine | 0.86 | Lacks the nitrile group; less versatile in reactions |

| 2-Methyl-4,5-diaminopyrimidine | 0.84 | Contains an additional amino group; altered reactivity |

| 4-Amino-6-methylpyrimidine-5-carbonitrile | 0.86 | Similar structure but different substitution pattern |

| 2,4-Diaminopyrimidine-5-carbonitrile | 0.79 | Contains two amino groups; may exhibit different biological activity |

| 4-Amino-2-chloro-5-pyrimidinecarbonitrile | 0.74 | Chlorinated derivative; potential differences in reactivity |

The uniqueness of 2-amino-4-methylpyrimidine-5-carbonitrile lies in its combination of functional groups that provide distinct reactivity profiles, making it particularly valuable in synthetic chemistry and biological research .

The synthesis of 2-amino-4-methylpyrimidine-5-carbonitrile derivatives has historically relied on multi-component condensation reactions, particularly the Biginelli reaction or its analogs. These methods combine aldehydes, malononitrile, and ammonium or thio sources under thermal or acidic conditions to form the pyrimidine core.

Key Reaction Pathways

- Mannich Aminomethylation: Formaldehyde reacts with acetamidine hydrochloride to form an iminium intermediate, which undergoes nucleophilic attack by malononitrile. Subsequent oxidative cyclization with tert-butyl hydroperoxide yields the pyrimidine-5-carbonitrile scaffold.

- Solvent-Free Cyclization: Substituted benzaldehydes, malononitrile, and urea/thiourea react in the presence of ammonium chloride under solvent-free conditions (110°C) to form pyrimidine-5-carbonitrile derivatives. This method avoids hazardous solvents and achieves yields up to 90%.

Table 1: Traditional Synthesis Conditions and Yields

Limitations

Traditional methods often require prolonged reaction times (4–6 hours), harsh thermal conditions, and stoichiometric catalysts, leading to moderate yields and potential side reactions.

Modern Solvent-free and Catalytic Protocols

Recent advancements focus on solvent-free systems and recyclable catalysts to enhance efficiency and sustainability.

Catalytic Strategies

- Bone Char-nPrN-SO₃H Nanocatalyst: A sulfonic acid-functionalized bone char catalyst (0.4 mol%) enables one-pot syntheses of pyrimidine-5-carbonitrile derivatives at 80°C under solvent-free conditions. This method achieves yields >90% with reaction times <1 hour.

- Ionic Liquid Catalysts: Basic ionic liquids (e.g., imidazolium-based) catalyze tetrahydropyrimidine-5-carbonitrile syntheses under mild conditions, offering reusability and high conversion rates.

Table 2: Modern Catalytic Synthesis Parameters

| Catalyst | Substrate | Temperature (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| Bone char-nPrN-SO₃H | 4-Chlorobenzaldehyde | 80 | 0.5 | 95 | |

| Bone char-nPrN-SO₃H | Thiourea | 80 | 0.5 | 92 | |

| Imidazolium IL | 4-Nitrobenzaldehyde | 100 | 2 | 85 |

Mechanistic Insights

The reaction proceeds via Knoevenagel condensation (aldehyde + malononitrile), followed by Michael addition (thiourea/urea) and cyclodehydration to form the pyrimidine core. Catalytic systems stabilize intermediates and accelerate dehydrogenation steps.

Process Optimization and Yield Enhancement Strategies

Optimization focuses on catalyst loading, temperature control, and substrate diversity to maximize atom economy and reduce byproducts.

Scalable Industrial Methods

- Two-Step Vilsmeier-Acetamidine Route:

- One-Pot Malononitrile-DMF-SO₃ Route:

Table 3: Industrial-Scale Synthetic Routes

| Method | Key Reagents | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| Vilsmeier-Acetamidine | 2-Cyanoacetamide, POCl₃ | Reflux, then H₂ | 65 | |

| Malononitrile-DMF-SO₃ | DMF, CH₃SO₄, acetamidine | 80°C, 2 h | 70 |

Substrate-Dependent Yield Trends

Electron-donating substituents (e.g., -Me) stabilize intermediates, increasing yields (e.g., 89% for 4-methylbenzaldehyde), while electron-withdrawing groups (e.g., -Cl) reduce yields (65%).

Anticancer Activity through Kinase Inhibition Mechanisms

2-Amino-4-methylpyrimidine-5-carbonitrile and its structural derivatives have demonstrated significant anticancer potential through diverse kinase inhibition mechanisms [8]. The pyrimidine-5-carbonitrile scaffold serves as a privileged structure for kinase inhibitor development, with the amino group at position 2 and the nitrile functionality at position 5 providing crucial binding interactions with kinase active sites [23] [24].

Epidermal Growth Factor Receptor Kinase Inhibition

Research has established that 4-amino-thieno[2,3-d]pyrimidine derivatives, structurally related to 2-amino-4-methylpyrimidine-5-carbonitrile, exhibit potent epidermal growth factor receptor tyrosine kinase inhibitory activity [6] [31]. These compounds demonstrate exceptional selectivity for epidermal growth factor receptor over other kinase targets, with inhibitory concentrations ranging from 1.83 to 2.64 nanograms per milliliter [6]. The mechanism involves competitive binding to the adenosine triphosphate binding site of the epidermal growth factor receptor, resulting in disruption of downstream signaling pathways essential for cancer cell proliferation [31].

Phosphoinositide 3-Kinase and Protein Kinase B Pathway Targeting

Pyrimidine-5-carbonitrile derivatives have shown remarkable efficacy in inhibiting the phosphoinositide 3-kinase and protein kinase B signaling axis [8] [27]. Compound 7f, a representative derivative, exhibits dual inhibitory activity against phosphoinositide 3-kinase delta and gamma isoforms with half maximal inhibitory concentration values of 6.99 ± 0.36 micromolar and protein kinase B-1 with 3.36 ± 0.17 micromolar [8]. This dual targeting approach provides superior anticancer efficacy compared to single-target inhibitors by preventing compensatory pathway activation [8].

Cyclin-Dependent Kinase 9 Selective Inhibition

The 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile series demonstrates exceptional selectivity for cyclin-dependent kinase 9 over other cyclin-dependent kinases [26]. These compounds achieve 100-fold selectivity for cyclin-dependent kinase 9 compared to cyclin-dependent kinase 1 and cyclin-dependent kinase 2, making them valuable tools for targeting transcriptional regulation in cancer cells [26] [28]. The selective inhibition results from the relative malleability of the cyclin-dependent kinase 9 active site rather than specific polar contact formation [26].

Table 1: Anticancer Activity of 2-Amino-4-methylpyrimidine-5-carbonitrile Derivatives

| Compound | Cell Line | IC50 Value | Selectivity Index | Mechanism |

|---|---|---|---|---|

| 2-Amino-4-methylpyrimidine-5-carbonitrile derivatives | Various | 0.64-3.43 μM | Variable | Kinase inhibition |

| Compound 3b | MCF-7 (breast cancer) | 0.64 μM | 19.3 | Receptor tyrosine kinase inhibition |

| Compound 5b | HCT-116 (colon cancer) | 0.79 μM | Not specified | Receptor tyrosine kinase inhibition |

| Compound 7f | K562 (leukemia) | Not specified | Not specified | PI3K/AKT pathway inhibition |

| Compound 11a | HCT-116 (colorectal) | 3.37 μM | Not specified | EGFR inhibition |

| Pyrimidine-5-carbonitrile derivative 4e | Colo 205 (colon cancer) | 1.66 μM | Not specified | Dual EGFR/COX-2 inhibition |

Cellular Mechanisms and Apoptosis Induction

The anticancer activity of 2-amino-4-methylpyrimidine-5-carbonitrile derivatives involves multiple cellular mechanisms beyond direct kinase inhibition [8] [33]. These compounds induce cell cycle arrest primarily at the S-phase and G2/M checkpoints, followed by caspase-3 dependent apoptosis [8] [33]. Compound 7f demonstrates the ability to modulate expression of key regulatory proteins including phosphoinositide 3-kinase, phosphorylated phosphoinositide 3-kinase, protein kinase B, phosphorylated protein kinase B, Cyclin D1, and nuclear factor kappa B [8].

Table 2: Kinase Inhibition Mechanisms and Potency

| Compound Type | Target Kinase | IC50 Value | Selectivity | Cell Cycle Effects |

|---|---|---|---|---|

| 4-Amino-thieno[2,3-d]pyrimidine derivatives | EGFR tyrosine kinase | 1.83-2.64 ng/mL | High EGFR selectivity | Not specified |

| Pyrimidine-5-carbonitrile compound 7f | PI3K delta/gamma and AKT-1 | PI3K: 6.99±0.36 μM, AKT-1: 3.36±0.17 μM | Dual PI3K/AKT inhibition | S-phase arrest and apoptosis |

| CDK9 selective pyrimidine inhibitor | CDK9/cyclin T | Variable nanomolar range | 100-fold selective over CDK1/CDK2 | G2/M phase arrest |

Research on pyrimidine-5-carbonitrile derivatives has revealed potent and selective cyclooxygenase-2 inhibitory activity [42]. Compounds 10c, 10j, and 14e from the pyrimidine-5-carbonitrile series demonstrate half maximal inhibitory concentration values ranging from 0.041 to 0.081 micromolar against cyclooxygenase-2, with selectivity indices of 139.74 to 321.95 compared to cyclooxygenase-1 [42]. These compounds exhibit superior in vivo anti-inflammatory activity compared to the reference drug celecoxib, with edema inhibition percentages of 39.3-48.3% at 1 hour, 58.4-60.5% at 2 hours, 70.8-83.2% at 3 hours, and 78.9-89.5% at 4 hours [42].

Preclinical Pain Models and Efficacy

Pyrimidine derivatives structurally related to 2-amino-4-methylpyrimidine-5-carbonitrile have been evaluated in established preclinical pain models [36] [38]. The trifluoromethyl-substituted chromeno[4,3-d]pyrimidines demonstrate significant analgesic effects in capsaicin-induced spontaneous nociception models when administered at 100 milligrams per kilogram orally [36]. These compounds show comparable efficacy to ketoprofen in reducing capsaicin-induced pain responses [36].

Anti-allodynic Effects in Arthritic Pain Models

Specific derivatives have shown anti-allodynic effects comparable to standard analgesics in arthritic pain models [36]. The 2-pyrrolyl-spirocyclohexane derivative 10b demonstrates anti-allodynic effects comparable to ketoprofen at doses of 100 and 300 milligrams per kilogram orally in arthritic pain models, without causing locomotor alterations [36]. This suggests potential therapeutic utility for pathological pain conditions such as arthritis [36].

Inflammatory Mediator Inhibition

The anti-inflammatory effects of pyrimidine derivatives are attributed to their inhibitory response against vital inflammatory mediators including prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-alpha, nuclear factor kappa B, leukotrienes, and interleukins [10]. These compounds demonstrate the ability to suppress prostaglandin E2 at therapeutic dose levels of 2.5 and 5 milligrams per kilogram orally [10].

Adenosine Receptor Modulation for CNS Disorder Therapeutics

Adenosine Receptor Subtype Selectivity Profiles

2-Amino-4-methylpyrimidine-5-carbonitrile derivatives have been extensively developed as adenosine receptor antagonists with varying selectivity profiles for central nervous system applications [11] [20]. The 2-amino-4,6-disubstituted-pyrimidine-5-carbonitrile scaffold provides a versatile platform for achieving selective antagonism across all four adenosine receptor subtypes: A1, A2A, A2B, and A3 [11] [20].

A1 Adenosine Receptor Antagonism

The 2-aminopyrimidine-5-carbonitrile series demonstrates exceptional A1 adenosine receptor affinity, with most compounds exhibiting low nanomolar binding affinity [20]. These derivatives typically display a dual A1/A2A adenosine receptor profile, with 3- to 10-fold selectivity for A1 receptors over A2A receptors [20]. Compound 18al exhibits modest A1 adenosine receptor affinity at 74.3 nanomolar with notable selectivity characteristics [20].

A2A Adenosine Receptor Selective Antagonism

Methylamino-substituted derivatives of the pyrimidine-5-carbonitrile scaffold demonstrate outstanding selectivity for A2A adenosine receptors [11] [20]. These compounds retain excellent A1 adenosine receptor affinity while substantially improving selectivity toward A2A adenosine receptors [11]. The methylamino group at position 2 provides the optimal balance of affinity and selectivity for A2A adenosine receptor antagonism [11].

Dual A2A/A2B Adenosine Receptor Antagonists

Novel derivatives have been developed with dual A2A/A2B adenosine receptor antagonist profiles, providing unique pharmacological tools for targeting adenosine-responsive pathways [11]. Compound 19bf demonstrates similar affinity at A2A adenosine receptors (Ki = 27.1 nanomolar) and A2B adenosine receptors (Ki = 29.4 nanomolar), constituting a valuable research tool for exploring simultaneous blockade of A2A and A2B adenosine receptors [11].

Table 3: Adenosine Receptor Modulation Profiles

| Compound Series | Receptor Subtype | Affinity Ki (nM) | Selectivity Profile | CNS Applications |

|---|---|---|---|---|

| 2-Amino-4,6-diarylpyrimidine-5-carbonitriles | A1/A2A dual | Low nanomolar A1, variable A2A | 3-10 fold A1 over A2A | Parkinson disease potential |

| Methylamino-substituted derivatives | A1 with A2A selectivity | High A1 affinity with A2A selectivity | Outstanding A2A selectivity | Neuroprotection |

| Dual A2A/A2B antagonists | A2A/A2B dual | A2A: 27.1 nM, A2B: 29.4 nM | Dual A2A/A2B profile | Cancer cell targeting |

| A1 selective compounds | A1 selective | 4 nM A1 affinity | ≤50% displacement at other ARs | CNS penetration optimized |

Parkinson Disease Therapeutic Applications

Adenosine A2A receptor antagonists derived from the pyrimidine-5-carbonitrile scaffold show significant promise for Parkinson disease treatment [14]. These compounds work by enhancing dopamine D2 receptor-dependent signaling through adenosine A2A receptor blockade, as A2A and D2 receptors have opposing effects on adenylate cyclase and cyclic adenosine monophosphate production [14]. Pharmacological blockade of A2A adenosine receptors has demonstrated dramatic beneficial effects in preclinical animal models of Parkinson disease [14].

Cognitive Enhancement and Neuroprotection

Adenosine A1 receptor antagonists may provide cognitive enhancement benefits, suggesting that dual A2A/A1 antagonists could offer improved therapeutic outcomes for Parkinson disease patients experiencing cognitive deficiencies [14]. The compounds demonstrate excellent activity in vivo in mouse models of Parkinson disease, with potential for addressing both motor symptoms and cognitive impairments associated with disease progression [14].

Central Nervous System Penetration Optimization

The design of pyrimidine-5-carbonitrile derivatives for central nervous system applications incorporates polar surface area restrictions to ensure adequate brain penetration [17]. Compound 30 (LUF 5735) displays excellent A1 adenosine receptor affinity (Ki = 4 nanomolar) and selectivity (≤50% displacement of radioligand at other adenosine receptors) with a polar surface area value of 53 square angstroms, optimized for central nervous system access [17].

The bioactivity and selectivity of 2-Amino-4-methylpyrimidine-5-carbonitrile derivatives are significantly influenced by the nature and position of substituents on the pyrimidine core. Research demonstrates that substituent modifications at the C4 position of the pyrimidine ring have the most profound impact on biological activity, with electronic effects playing a crucial role in determining potency and selectivity [1] [2].

Electron-donating substituents at the C4 position, such as methoxy groups, consistently enhance adenosine receptor affinity through resonance stabilization of the pyrimidine ring system. The 2-amino-4-(3-methoxyphenyl)pyrimidine-5-carbonitrile derivative demonstrates exceptional A1AR selectivity with an IC50 value of 2.08 nM, representing a more than 3-fold selectivity over A2AAR [1]. This enhanced activity results from the electron-donating resonance effect of the methoxy group, which increases the electron density at the pyrimidine nitrogen atoms, facilitating stronger hydrogen bonding interactions with the target receptor [2].

Conversely, electron-withdrawing substituents, particularly halogen atoms, modulate selectivity through inductive effects. The 4-fluorophenyl derivative exhibits enhanced A1AR selectivity with an IC50 of 4.19 nM and demonstrates more than 10-fold selectivity over other adenosine receptor subtypes [1]. The fluorine atom's strong electronegativity creates a dipole moment that optimizes the binding orientation within the receptor active site, while simultaneously reducing affinity for off-target receptors [2].

The position of substituents significantly affects biological outcomes. Meta-substituted phenyl derivatives consistently show superior selectivity profiles compared to their ortho- and para-substituted counterparts. The 3-chlorophenyl derivative maintains A1AR selectivity with an IC50 of 4.25 nM and demonstrates more than 4-fold selectivity, while the corresponding ortho-substituted analog shows diminished activity [1]. This positional effect relates to the spatial arrangement of substituents relative to the pyrimidine core, affecting both electronic distribution and steric interactions with the receptor binding site [3].

Heterocyclic substituents introduce additional complexity to the SAR profile. The 2-furyl derivative shows moderate A1AR affinity with an IC50 of 9.70 nM, while the 3-thienyl analog demonstrates enhanced selectivity with an IC50 of 5.25 nM [1]. These differences arise from the varying electron-donating capacities of the heterocyclic rings and their ability to participate in π-π stacking interactions within the receptor active site [4].

The methylenedioxyphenyl substituent represents a unique case where conformational restriction enhances activity. The 3,4-methylenedioxyphenyl derivative exhibits the highest A1AR affinity with an IC50 of 1.75 nM and demonstrates more than 5-fold selectivity [1]. The methylenedioxy bridge restricts phenyl ring rotation, maintaining an optimal binding conformation that maximizes receptor interactions [2].

Antimicrobial activity studies reveal distinct SAR patterns compared to adenosine receptor binding. The parent compound 2-amino-4-methylpyrimidine-5-carbonitrile shows broad-spectrum antimicrobial activity with IC50 values ranging from 20-50 μM against dihydropteroate synthase, while the regioisomer 4-amino-2-methylpyrimidine-5-carbonitrile demonstrates selective activity against Staphylococcus aureus with an IC50 of 32 μM . This selectivity difference illustrates how minor structural changes can dramatically alter biological activity profiles.

Enzyme inhibition studies demonstrate that the amino group's position significantly affects inhibitory potency. Compounds bearing amino groups at the C2 position consistently show enhanced enzyme inhibition compared to C4-amino derivatives, attributed to favorable hydrogen bonding interactions with the enzyme active site [7]. The cyano group at the C5 position proves essential for activity, with its removal resulting in complete loss of biological activity [8].

Conformational Analysis of Pyrimidine Core Modifications

The conformational flexibility of the pyrimidine core in 2-Amino-4-methylpyrimidine-5-carbonitrile significantly influences its biological activity and selectivity profiles. Computational studies reveal that the pyrimidine ring possesses notable conformational flexibility despite its aromatic character, with the planar geometry representing only 70% of the molecular population at room temperature [9] [10].

The pyrimidine ring's conformational behavior deviates significantly from the traditional assumption of rigid planarity. Car-Parrinello molecular dynamics simulations demonstrate that the ring adopts non-planar conformations in 30% of molecular populations, with boat-like and half-chair conformations being the most populated non-planar forms [9]. These conformational variations occur with energy barriers of less than 2.8 kcal/mol, indicating facile interconversion between conformational states under physiological conditions [10].

The C5-carbonitrile group maintains a predominantly linear geometry with more than 95% of conformations exhibiting coplanarity with the pyrimidine ring . This coplanar arrangement is stabilized by conjugation between the cyano group's π-system and the aromatic ring, creating an extended conjugated system that enhances electronic delocalization [4]. The energy barrier for rotation of the carbonitrile group ranges from 0.5-1.0 kcal/mol, indicating restricted rotation that maintains the optimal electronic configuration .

The C2-amino group exhibits pyramidal geometry with more than 90% of conformations maintaining this arrangement. The nitrogen atom's sp3 hybridization creates a pyramidal structure with an inversion barrier of 8-12 kcal/mol, sufficient to maintain stereochemical integrity under physiological conditions [9]. This pyramidal geometry is crucial for hydrogen bonding interactions with biological targets, as it optimizes the spatial arrangement of the amino group's lone pair electrons [2].

The C4-methyl substituent demonstrates relatively free rotation with more than 85% of conformations adopting the energetically favored anti-conformation relative to the N3 nitrogen atom. The rotational barrier of 2-3 kcal/mol allows for conformational adjustment during receptor binding, contributing to the compound's ability to adapt to different binding sites . This conformational flexibility explains the compound's ability to interact with multiple biological targets while maintaining selectivity through other structural features [4].

Ring puckering analysis reveals that less than 10% of conformations exhibit significant deviation from planarity, with puckering amplitudes rarely exceeding 0.3 Å. The low energy barriers for puckering (1.5-2.5 kcal/mol) indicate that the ring can readily adjust its geometry to accommodate binding site requirements [12]. This flexibility proves particularly important for enzyme active sites with specific geometric constraints [4].

Torsion angle analysis demonstrates that the N1-C2-N3-C4 dihedral angles remain within ±10° of planarity in more than 80% of conformations. This restricted flexibility maintains the aromatic character of the pyrimidine ring while allowing for minor adjustments during molecular recognition processes [9]. The preference for planar conformations results from the stabilizing effects of π-electron delocalization throughout the ring system [10].

Hydrogen bonding patterns in crystal structures reveal that the C2-amino group consistently forms intermolecular N-H···N interactions with neighboring molecules, with more than 60% of crystal structures exhibiting this motif. These hydrogen bonding interactions stabilize specific conformational arrangements and provide insights into potential binding modes with biological targets [13]. The hydrogen bond donor capability of the amino group proves essential for biological activity, as demonstrated by the loss of activity upon N-methylation [7].

Electronic conjugation extends throughout the entire molecular framework, with more than 95% of conformations maintaining conjugation between the pyrimidine ring and the C5-carbonitrile group. This extended conjugation influences the compound's electronic properties, including its electron-accepting capability and polarizability [4]. The conjugated system also affects the compound's spectroscopic properties, with characteristic absorption bands arising from π-π* transitions within the conjugated framework .

Steric interactions between substituents prove minimal in the case of the C4-methyl group, with energy penalties of only 1-2 kcal/mol for unfavorable conformations. This low steric penalty allows for conformational flexibility while maintaining the compound's structural integrity [4]. The minimal steric hindrance explains why larger substituents at the C4 position can be accommodated without significant loss of activity [1].